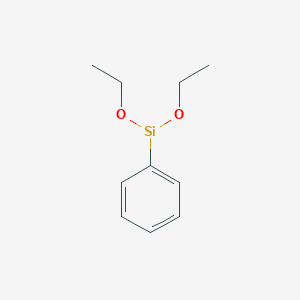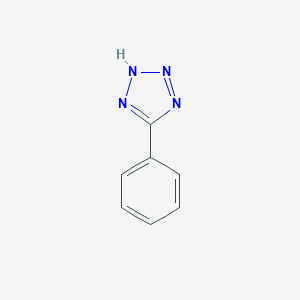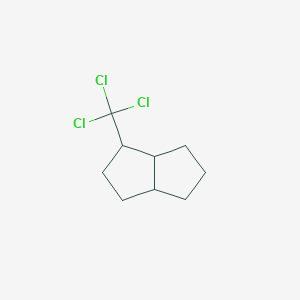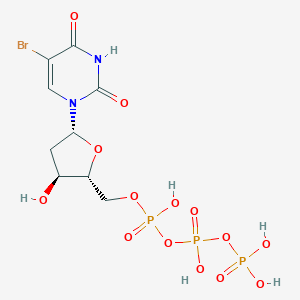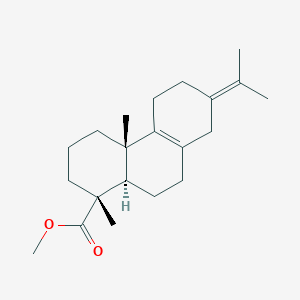
Methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate is a synthetic compound that belongs to the class of steroids. It is also known as Mifepristone, RU-486, or the abortion pill. Mifepristone is a medication that is used to terminate early pregnancies and is also used in the treatment of certain disorders such as Cushing's syndrome, endometriosis, and uterine fibroids. The compound was first synthesized in the early 1980s by chemists at Roussel Uclaf, a French pharmaceutical company.
Mécanisme D'action
Mifepristone acts as a competitive antagonist of the progesterone receptor. It binds to the receptor with high affinity, preventing progesterone from binding and activating the receptor. This leads to a decrease in the production of prostaglandins, which are essential for the maintenance of pregnancy.
Biochemical and Physiological Effects:
Mifepristone has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cells, including breast, ovarian, and prostate cancer cells. Mifepristone has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Mifepristone has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the progesterone receptor. However, its use is limited by its high cost and potential toxicity.
Orientations Futures
There are several potential future directions for research on Mifepristone. One area of interest is the development of new, more potent progesterone receptor antagonists for use in the treatment of various disorders. Another area of interest is the development of Mifepristone-based therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of Mifepristone, particularly in the context of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Mifepristone involves the condensation of 3,4-dihydroxyphenylacetone with 3-acetoxy-1,2-epoxypropane in the presence of a Lewis acid catalyst. The resulting product is then treated with methylmagnesium bromide to give the desired compound.
Applications De Recherche Scientifique
Mifepristone has been extensively studied for its potential therapeutic applications. One of the most well-known applications of Mifepristone is its use as an abortifacient. It works by blocking the action of progesterone, a hormone that is essential for the maintenance of pregnancy. Mifepristone binds to the progesterone receptor, preventing the hormone from exerting its effects.
Propriétés
Numéro CAS |
19402-34-7 |
|---|---|
Nom du produit |
Methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h18H,6-13H2,1-5H3/t18-,20-,21-/m1/s1 |
Clé InChI |
VFNUXJRDTGGNPS-HMXCVIKNSA-N |
SMILES isomérique |
CC(=C1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C |
SMILES |
CC(=C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C |
SMILES canonique |
CC(=C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
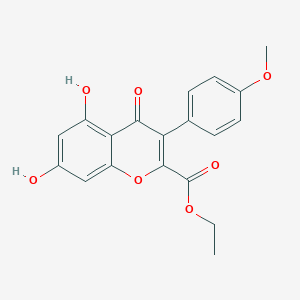
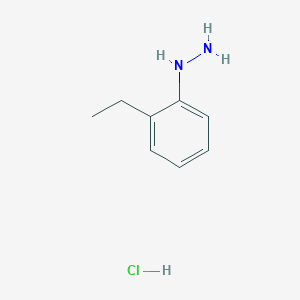
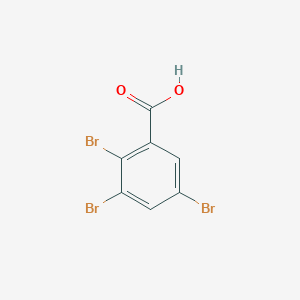

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
